molecular formula C78H92F2N4S8Si2 B12832069 5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole

5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole

Cat. No.: B12832069
M. Wt: 1436.3 g/mol
InChI Key: UBXQUHUVSJDOAN-UHFFFAOYSA-N
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Description

The compound 5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole is a complex organic molecule featuring multiple thiophene and benzothiadiazole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the thiophene and benzothiadiazole precursors. The key steps include:

    Formation of Thiophene Units: The thiophene units are synthesized through a series of reactions involving halogenation, Grignard reactions, and coupling reactions.

    Benzothiadiazole Synthesis: The benzothiadiazole units are prepared via cyclization reactions involving diamines and dithiocarbamates.

    Coupling Reactions: The final compound is assembled through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to link the thiophene and benzothiadiazole units.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiadiazole units can be reduced to form dihydrobenzothiadiazoles.

    Substitution: Halogen atoms on the thiophene units can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiadiazoles.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties, which are crucial for the development of organic semiconductors.

Biology

While its direct applications in biology are limited, derivatives of this compound could be explored for their potential as fluorescent probes or in bioimaging.

Medicine

Research is ongoing to explore the potential of this compound and its derivatives in medicinal chemistry, particularly in drug delivery systems.

Industry

In industry, this compound is primarily used in the development of organic electronic devices, such as organic photovoltaic cells and OLEDs, due to its excellent charge transport properties.

Mechanism of Action

The compound exerts its effects through its ability to facilitate charge transport. The molecular structure allows for efficient π-π stacking interactions, which are crucial for the movement of electrons and holes in organic electronic devices. The benzothiadiazole units act as electron acceptors, while the thiophene units serve as electron donors, creating a donor-acceptor system that enhances charge separation and transport.

Comparison with Similar Compounds

Similar Compounds

    Poly(3-hexylthiophene) (P3HT): A widely studied thiophene-based polymer used in organic electronics.

    Poly(benzothiadiazole): Another compound featuring benzothiadiazole units, used in similar applications.

Uniqueness

The unique aspect of 5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole lies in its complex structure, which combines multiple thiophene and benzothiadiazole units. This structure enhances its electronic properties, making it more efficient in charge transport compared to simpler compounds like P3HT or poly(benzothiadiazole).

Properties

Molecular Formula

C78H92F2N4S8Si2

Molecular Weight

1436.3 g/mol

IUPAC Name

5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C78H92F2N4S8Si2/c1-7-13-19-25-31-51-33-35-61(85-51)63-39-37-59(87-63)53-45-57(79)71(75-73(53)81-91-83-75)65-49-69-77(89-65)55-47-68-56(48-67(55)93(69,41-27-21-15-9-3)42-28-22-16-10-4)78-70(94(68,43-29-23-17-11-5)44-30-24-18-12-6)50-66(90-78)72-58(80)46-54(74-76(72)84-92-82-74)60-38-40-64(88-60)62-36-34-52(86-62)32-26-20-14-8-2/h33-40,45-50H,7-32,41-44H2,1-6H3

InChI Key

UBXQUHUVSJDOAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=CC8=C(C=C7[Si]6(CCCCCC)CCCCCC)C9=C([Si]8(CCCCCC)CCCCCC)C=C(S9)C1=C(C=C(C2=NSN=C12)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F

Origin of Product

United States

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